C16-Dihydroceramide

Apoptosis Cancer Biology ER Stress

Investigating de novo sphingolipid pathways requires precise lipid species; using incorrect chain lengths or saturation levels yields contradictory signaling data. N-(hexadecanoyl)-sphinganine (C16-dihydroceramide) is the exact intermediate for CerS6 and DES1, lacking the pro-apoptotic 4,5-trans double bond of C16-ceramide. - **Key application**: Negative control for ceramide-induced MOMP; substrate for dihydroceramide desaturase assays. - **Supply advantage**: Packaged for immediate R&D use - stable, defined purity, ready for metabolic flux or skin barrier models.

Molecular Formula C34H69NO3
Molecular Weight 539.9 g/mol
CAS No. 5966-29-0
Cat. No. B014456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16-Dihydroceramide
CAS5966-29-0
SynonymsN-Hexadecanoylsphinganine;  N-Palmitoylsphinganine; 
Molecular FormulaC34H69NO3
Molecular Weight539.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O
InChIInChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1
InChIKeyGCGTXOVNNFGTPQ-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16-Dihydroceramide Properties and Sphingolipid Signaling Role


N-(hexadecanoyl)-sphinganine, commonly designated C16-dihydroceramide (Cer(d18:0/16:0)), is a dihydroceramide species characterized by a saturated sphinganine (d18:0) backbone N-acylated with a hexadecanoyl (palmitoyl, C16:0) fatty acid [1]. As a key intermediate in the de novo sphingolipid biosynthetic pathway, this compound is enzymatically synthesized from sphinganine and palmitoyl-CoA by specific ceramide synthases [2]. Unlike its unsaturated counterpart, C16-ceramide, this dihydroceramide lacks the Δ4-trans double bond in the sphingoid base, resulting in distinct biophysical properties and a unique, often opposing, role in cellular signaling cascades [3].

Sphingolipid pathway studies CerS6 substrate and DES1 precursor for de novo ceramide synthesis research
Membrane channel control Structurally similar negative control for ceramide-induced MOMP and apoptosis assays
Skin barrier modeling C16-acyl chain lipid for pathological stratum corneum permeability studies
Lipid raft research Sterol displacement tool for ordered domain dynamics investigations

Why C16-Dihydroceramide Cannot Be Substituted


The biological activity of sphingolipids is highly dependent on the precise combination of sphingoid base and N-acyl chain length and saturation [1]. Generic substitution with a different ceramide or dihydroceramide species can lead to erroneous or opposite biological outcomes. For instance, while C16-ceramide exhibits pro-apoptotic activity, its dihydro form, C16-dihydroceramide, lacks the double bond necessary for forming large, stable membrane channels and is significantly less apoptogenic [2]. Furthermore, the acyl chain length dictates enzyme specificity and signaling function; C16-dihydroceramide is a specific substrate/precursor for certain metabolic enzymes and can play a protective role against cellular stress, a function not shared by, for example, C18-ceramide which acts as a pro-apoptotic signal [3][4]. Therefore, the use of a precise, well-defined lipid standard like N-(hexadecanoyl)-sphinganine is mandatory for reproducible and meaningful data in both basic research and industrial applications.

Sphingoid backbone saturation
C16-ceramide’s Δ4 double bond enables large channel formation; the dihydro form lacks this activity and may produce opposing signaling outcomes.
Acyl chain length specificity
CerS6 and downstream enzymes distinguish C16 from C18 or C24 chains; substitution alters metabolic fate and biological function.
Whole-lipid vs. constituent mix
Intact C16-dihydroceramide displaces sterols from ordered domains; palmitic acid plus sphinganine does not replicate this biophysical property.

Evidence: C16-Dihydroceramide vs. Closest Analogs


Antiapoptotic vs. Proapoptotic Activity in Cancer

The pro-survival function of C16-dihydroceramide is distinct from its unsaturated counterpart, C16-ceramide, in a cancer model. A study in head and neck squamous cell carcinoma (HNSCC) demonstrated that reconstitution of C16-dihydroceramide generation via CerS6 expression, unlike C16-ceramide, failed to rescue cells from ER-stress-induced apoptosis [1]. This highlights that the specific saturation state of the sphingoid base is a critical determinant of biological function.

Apoptosis Protection
Class-level inference
Target: Failed to protect HNSCC cells from ER-stress-induced apoptosis
Comparator: C16-ceramide conferred significant protection
Functional opposition in ER-stress model
Reconstitution via CerS6 expression; class-level comparison
Apoptosis Cancer Biology ER Stress Sphingolipid Signaling

Channel Formation Capacity in Lipid Membranes

The ability to form large, stable pores in membranes is a key mechanism for ceramide-induced apoptosis. Direct electrophysiological comparison shows that the double bond in the sphingoid base of ceramide is critical for this function. Both C2- and C16-ceramide form large stable pores, whereas their corresponding dihydroceramides, including C2- and C18-dihydroceramide, exhibit greatly reduced channel-forming activity [1].

Channel Activity
Class-level inference
Target: Greatly reduced channel-forming activity
Comparator: C16-ceramide forms large, stable pores
Saturation state dictates membrane permeabilization
Planar bilayer electrophysiology (1.0 M KCl)
Membrane Biophysics Apoptosis Mitochondrial Permeability Electrophysiology

Impact on Skin Barrier Permeability

In models of the stratum corneum lipid barrier, the acyl chain length of ceramides has a profound impact on permeability. Replacing very long-chain C24-ceramide [NS] with long-chain C16-ceramide [NS] (the unsaturated analog of the target compound) significantly increases membrane permeability, demonstrating a clear, chain-length-dependent functional difference. This is a relevant comparator, as the target compound is the dihydro form of this C16 species [1].

Barrier Permeability
Cross-study comparable
Target: C16-ceramide [NS] (analog) increases permeability 38–120%
Comparator: C24-ceramide [NS] (very long-chain baseline)
Acyl chain length impacts barrier function
Model SC membranes; Franz cell, TEWL, theophylline, indomethacin
Dermatology Skin Barrier Function Lipidomics Cosmetic Science

Displacement of Sterols from Ordered Domains

The ability to modulate the sterol content of ordered membrane domains (lipid rafts) is a specific biophysical property of certain lipids. A direct comparative study shows that the two-chain intercalator palmitoyl dihydroceramide effectively displaces sterols from ordered sphingomyelin domains, a property not shared by its single-chain components [1].

Sterol Displacement
Direct head-to-head
Target: Effective sterol displacement from SM/sterol domains
Comparator: Palmitic acid, sphingosine, sphinganine – no displacement
Intact dihydroceramide required for domain modulation
Fluorescent reporter assay in palmitoyl-SM/sterol bilayers
Membrane Biophysics Lipid Rafts Sterol Trafficking Domain Stability

Key Research and Industrial Applications


Dissecting CerS Isoform Roles in Apoptosis and ER Stress

C16-dihydroceramide is a crucial, biologically distinct metabolite for dissecting the specific functions of ceramide synthase 6 (CerS6). While CerS6-generated C16-ceramide is pro-survival in certain cancer models, the dihydroceramide intermediate does not confer this protection [1]. This differential activity makes it an essential tool for studies seeking to understand the complex, often contradictory, roles of de novo sphingolipid synthesis in cell fate decisions. Using this specific compound allows researchers to separate the effects of the dihydroceramide intermediate from its unsaturated product, a nuance lost when using a generic 'ceramide' standard.

Negative Control for Membrane Channel Studies

In biophysical and cell biology experiments focused on ceramide-induced mitochondrial outer membrane permeabilization (MOMP) and apoptosis, C16-dihydroceramide serves as an ideal, structurally similar negative control. Its inability to form the large, stable membrane channels characteristic of C16-ceramide provides a direct comparison to demonstrate that the observed permeabilization is due to the specific structural features of ceramide, particularly the 4,5-trans double bond, rather than a non-specific detergent effect of the lipid [2].

Modeling Skin Barrier Dysfunction with Altered Ceramide Lengths

For researchers in dermatology and cosmetic science, N-(hexadecanoyl)-sphinganine (or its unsaturated analog) is indispensable for constructing model stratum corneum lipid membranes that mimic the pathological state of atopic dermatitis or psoriasis. These conditions are characterized by a shift from very long-chain ceramides (e.g., C24) to long-chain species (e.g., C16), leading to increased permeability and barrier dysfunction [3]. Using this C16 dihydroceramide allows for precise investigation of how this specific compositional change alters membrane microstructure, phase behavior, and permeability to water and other compounds.

Studying Sphingolipid Metabolism and Enzymatic Activity

As a key intermediate in the de novo sphingolipid pathway, N-(hexadecanoyl)-sphinganine is the specific substrate for dihydroceramide desaturase (DES1), the enzyme that introduces the 4,5-trans double bond to generate C16-ceramide . Furthermore, its accumulation is directly linked to the activation of serine palmitoyltransferase (SPT) in necrotic cell death models [4]. Therefore, it is a required reagent for assays measuring DES1 activity, for studies on the regulation of SPT, and for understanding the metabolic flux through the sphingolipid pathway in health and disease.

Application
Selection Property
Validation Focus
CerS6 pathway differentiation
Dihydroceramide backbone identity
Apoptosis signaling endpoint context
Membrane permeabilization control
Lack of Δ4 double bond
Channel activity comparison
Stratum corneum lipid model
C16 acyl chain specificity
Barrier permeability endpoints
Sphingolipid metabolic flux
DES1 substrate specificity
Metabolic pathway analysis

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